molecular formula C9H18N2O2 B1146679 tert-Butyl piperazine-1-carboxylate acetate CAS No. 143238-38-4

tert-Butyl piperazine-1-carboxylate acetate

Cat. No. B1146679
M. Wt: 186.25
InChI Key:
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Description

Synthesis Analysis

Synthesis of tert-Butyl piperazine-1-carboxylate acetate and its derivatives involves various chemical routes, including condensation reactions and modifications using Bruylants approach, offering insights into cost-effective and efficient production methods (Mamat et al., 2012); (Kulkarni et al., 2016).

Molecular Structure Analysis

The molecular structure of tert-Butyl piperazine-1-carboxylate acetate is characterized by single crystal X-ray diffraction analysis, revealing its crystalline form and bond lengths and angles. Such studies are crucial for understanding its chemical behavior and reactivity (Mamat et al., 2012).

Chemical Reactions and Properties

Research on tert-Butyl piperazine-1-carboxylate acetate includes investigations into its chemical reactions, such as nucleophilic substitution reactions and its role as an intermediate in the synthesis of biologically active compounds. These studies shed light on its versatility and potential in synthetic chemistry applications (Liu Ya-hu, 2010).

Physical Properties Analysis

The physical properties of tert-Butyl piperazine-1-carboxylate acetate, including its crystallization conditions and unit cell parameters, are meticulously documented. Such data are essential for the compound's identification and for predicting its stability under various conditions (Mamat et al., 2012).

Chemical Properties Analysis

In-depth analysis of tert-Butyl piperazine-1-carboxylate acetate's chemical properties, such as its reactivity with other chemical entities and its behavior under different chemical conditions, is crucial for its application in synthesis and material science. Investigations into its antibacterial, antifungal, and anticorrosive activities also highlight its potential in broader scientific fields (Kulkarni et al., 2016); (Praveen et al., 2021).

Scientific Research Applications

Synthesis of Bioactive Molecules and Drug Substances

  • Field : Pharmaceutical Chemistry .
  • Application : “tert-Butyl piperazine-1-carboxylate acetate”, also known as 1-Boc-piperazine, is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .

Preparation of Piperazine Derivatives

  • Field : Organic Chemistry .
  • Application : 1-Boc-piperazine is used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives .

Synthesis of Indazole DNA Gyrase Inhibitors

  • Field : Medicinal Chemistry .
  • Application : 1-Boc-piperazine is used in the synthesis of indazole DNA gyrase inhibitors .

Preparation of α,β-Poly (2-Oxazoline) Lipopolymers

  • Field : Polymer Chemistry .
  • Application : 1-Boc-piperazine plays an important role in the preparation of α,β-poly (2-oxazoline) lipopolymers through living cationic ring opening polymerization .

Buchwald-Hartwig Coupling Reactions with Aryl Halides

  • Field : Organic Chemistry .
  • Application : 1-Boc-piperazine is involved in Buchwald-Hartwig coupling reactions with aryl halides .

Synthesis of Trazodone

  • Field : Pharmaceutical Chemistry .
  • Application : 1-Boc-piperazine is used in the synthesis of trazodone, a widely used antidepressant .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

acetic acid;tert-butyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.C2H4O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;1-2(3)4/h10H,4-7H2,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYAIUMHCRSUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl piperazine-1-carboxylate acetate

CAS RN

143238-38-4
Record name 1-Boc-piperazine acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
Y Li, G Yang, J Zhang, P Tang, C Yang… - Journal of Medicinal …, 2021 - ACS Publications
… Step 1: To a mixture of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (19) (2.32 g, 100 mmol), tert-butyl piperazine-1-carboxylate acetate (4.65 g, 250 mmol) and Et 3 N (4 mL, 300 mmol) …
Number of citations: 19 pubs.acs.org
D Luo, Z Bai, H Bai, N Liu, J Han, C Ma, D Wu… - Journal of Advanced …, 2023 - Elsevier
… Nucleophilic substitution, catalyzed by potassium carbonate, occurred by reacting intermediate 2 with tert-butyl piperazine-1-carboxylate acetate in DMF, resulting in 83% yield of …
Number of citations: 3 www.sciencedirect.com

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